4-fluoro-N-(1H-indol-6-yl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC9674958
Molecular Formula: C16H11FN6O
Molecular Weight: 322.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11FN6O |
|---|---|
| Molecular Weight | 322.30 g/mol |
| IUPAC Name | 4-fluoro-N-(1H-indol-6-yl)-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H11FN6O/c17-11-2-4-13(15(7-11)23-9-19-21-22-23)16(24)20-12-3-1-10-5-6-18-14(10)8-12/h1-9,18H,(H,20,24) |
| Standard InChI Key | VZKQXEGYYQEIOX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C1C=CN2)NC(=O)C3=C(C=C(C=C3)F)N4C=NN=N4 |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2)NC(=O)C3=C(C=C(C=C3)F)N4C=NN=N4 |
Introduction
4-Fluoro-N-(1H-indol-6-yl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indole moiety, a benzamide group, and a tetrazole ring, which are significant for their roles in drug development and interaction with biological targets.
Key Features:
-
Molecular Formula: Not explicitly mentioned in the available sources, but similar compounds often have a molecular formula that reflects their indole, benzamide, and tetrazole components.
-
Molecular Weight: Approximately 322.30 g/mol, as reported for similar compounds .
-
Chemical Structure: Includes an indole ring, a benzamide group, and a tetrazole ring, which are crucial for its chemical reactivity and biological activity.
Comparison with Similar Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-methylindol-4-yl)-2-(tetrazol-1-yl)benzamide | Different indole nitrogen position | Potential anticancer properties |
| N-(4-methoxyindol-1-yl)-2-(tetrazol-1-yl)benzamide | Methoxy group on indole | Broad pharmacological activities |
| N-(6-chloroindol)-2-(tetrazol)-benzamide | Chlorine substitution on indole | Antiviral properties |
Synthesis and Chemical Synthesis Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume